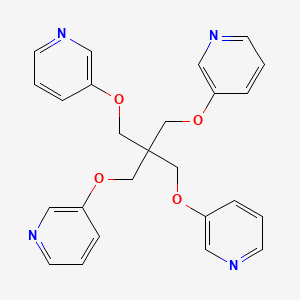

3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine

Description

This compound features a central propane-1,3-diyl backbone symmetrically substituted with pyridin-3-yloxy methyl groups. The pyridine moieties provide electron-rich sites for metal binding, while the flexible propane backbone allows conformational adaptability .

Properties

IUPAC Name |

3-[3-pyridin-3-yloxy-2,2-bis(pyridin-3-yloxymethyl)propoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-5-21(13-26-9-1)30-17-25(18-31-22-6-2-10-27-14-22,19-32-23-7-3-11-28-15-23)20-33-24-8-4-12-29-16-24/h1-16H,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACBCOUQQMRQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(COC2=CN=CC=C2)(COC3=CN=CC=C3)COC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140202 | |

| Record name | 3,3′-[[2,2-Bis[(3-pyridinyloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260353-00-2 | |

| Record name | 3,3′-[[2,2-Bis[(3-pyridinyloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260353-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-[[2,2-Bis[(3-pyridinyloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves the reaction of pyridine derivatives with a central propane-based compound. One common method involves the use of 2,2-bis((pyridin-3-yloxy)methyl)propane-1,3-diol as a starting material. This diol undergoes a series of etherification reactions with pyridine-3-ol under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with altered functional groups .

Scientific Research Applications

Catalysis

One of the primary applications of 3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is in catalysis. The compound acts as a bidentate ligand that can stabilize metal centers during catalytic cycles.

Case Study: Transition Metal Complexes

Research has demonstrated that complexes formed with transition metals such as palladium and platinum exhibit enhanced catalytic activity in cross-coupling reactions. For instance, studies have shown that incorporating this ligand into palladium-catalyzed reactions significantly increases the yield of desired products compared to systems without such ligands.

Medicinal Chemistry

In medicinal chemistry, this compound's ability to interact with biological molecules makes it a candidate for drug development. Its pyridine moieties can facilitate interactions with various biological targets.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. For example, modifications to the pyridine rings have resulted in compounds that demonstrate selective cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies.

Materials Science

The compound is also being investigated for its potential use in materials science, particularly in the development of functional materials.

Case Study: Fluorescent Dyes

As a fluorescent dye, this compound has been utilized in various imaging applications. Its photophysical properties allow it to be used in bioimaging and sensing technologies . The dye's stability and brightness make it suitable for long-term studies in biological systems.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s function. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine Derivatives

Several pyridine-based compounds in the evidence share motifs with the target molecule:

3,3′-(Pyridine-2,6-diyl)bis(1-(pyridin-3-yl)propane-1,3-dione)

- Structure : A pyridine-2,6-diyl core linked to pyridin-3-yl groups via diketone bridges.

- Key Differences : The diketone bridges introduce carbonyl groups, enhancing metal-chelation capabilities compared to the ether linkages in the target compound. This compound was used to synthesize Ag(I) complexes, highlighting its utility in coordination chemistry .

tert-Butyl 3-(2-Methoxy-5-Methylpyridin-3-yl)Pyrrolidine-1-Carboxylate

- Structure : A pyridine ring substituted with methoxy and methyl groups, connected to a pyrrolidine-carboxylate group.

- Key Differences: The tert-butyl and carboxylate groups increase steric bulk and alter solubility properties.

Functional Group Variations

Bis(2,5-Dioxopyrrolidin-1-yl) 3,3'-((2-((3-((2,5-Dioxopyrrolidin-1-yl)Oxy)-3-Oxopropoxy)Methyl)-2-Methylpropane-1,3-Diyl)bis(oxy))Dipropanoate

- Structure : A propane diyl backbone with dioxopyrrolidin ester termini.

- Key Differences: The dioxopyrrolidin groups act as activated esters, making this compound reactive in cross-linking applications. The target compound’s pyridine rings instead favor non-covalent interactions (e.g., π-stacking) .

2-[(3-Aziridin-1-ylpropionyl)Methyl]-2-Ethylpropane-1,3-Diyl Bis(Aziridine-1-Propionate)

Molecular and Electronic Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C27H28N4O6 | 528.55 g/mol | Pyridin-3-yloxy, ether linkages | Ligand design, MOFs |

| 3,3′-(Pyridine-2,6-diyl)bis(1-(pyridin-3-yl)propane-1,3-dione) | C21H16N4O4 | 396.38 g/mol | Pyridin-3-yl, diketone | Ag(I) complex synthesis |

| Bis(2,5-dioxopyrrolidin-1-yl) dipropanoate | C26H33N3O15 | 627.55 g/mol | Dioxopyrrolidin, esters | Cross-linking, bioconjugation |

| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | C16H24N2O3 | 292.37 g/mol | Methoxy, tert-butyl, carboxylate | Pharmaceutical intermediates |

Biological Activity

3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is a complex organic compound with the molecular formula and a molecular weight of 444.48 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- CAS Number : 260353-00-2

- Molecular Weight : 444.48 g/mol

- Molecular Formula : C25H24N4O4

- Structural Features : The compound features multiple pyridine rings connected through ether linkages, which influence its biological interactions.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its role as an enzyme inhibitor and its interactions with biological receptors.

The compound's mechanism of action typically involves:

- Enzyme Inhibition : It can bind to active sites or allosteric sites on enzymes, inhibiting their activity through various interactions such as hydrogen bonding and van der Waals forces.

- Receptor Modulation : It may act as either an agonist or antagonist at specific receptors, thus modulating physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against various microorganisms using disk diffusion methods. Compounds showed effectiveness against Staphylococcus aureus and Candida albicans .

Antitumor Activity

Another area of focus has been the antitumor potential of related compounds:

- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against human tumor cell lines such as HepG2 and DLD .

Case Studies

- Case Study on Enzyme Interaction :

- Clinical Relevance :

Comparative Analysis

Q & A

Q. What synthetic strategies are effective for constructing the tetra-pyridine scaffold in 3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine?

Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:

- Etherification : Use Williamson ether synthesis to link pyridin-3-yloxy groups to the central propane-1,3-diyl backbone.

- Protection/Deprotection : Protect reactive hydroxyl or amino groups during intermediate steps (e.g., tert-butyldimethylsilyl (TBS) groups, as seen in for analogous pyridine derivatives).

- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link pyridine subunits, as demonstrated in for terphenyl-pyridine systems.

- Purification : Column chromatography with silica gel or preparative HPLC is critical for isolating high-purity products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine multiple analytical methods:

- NMR Spectroscopy : Analyze - and -NMR to confirm pyridine ring substitution patterns and ether linkages. Compare shifts to analogous compounds in (e.g., benzimidazole-pyridine ligands).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., using slow evaporation in dichloromethane/hexane) and compare bond lengths/angles to pyridine derivatives in .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and ligand behavior of this compound?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and metal-binding affinity.

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents (e.g., DMSO, chloroform) to assess solubility, as suggested by analytical reagent classifications in .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) or metal ions, referencing ’s metal-complex synthesis .

Q. What experimental approaches resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in ether linkages) by acquiring spectra at different temperatures.

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, especially for overlapping pyridine signals.

- Isotopic Labeling : Incorporate -labeled pyridine subunits (as in ’s isotope services) to simplify NMR interpretation .

Q. How can researchers evaluate the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition byproducts, referencing safety protocols in and for handling hazardous fumes .

Q. What strategies improve solubility for in vitro studies, given its hydrophobic pyridine-rich structure?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/water mixtures or cyclodextrin inclusion complexes.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or amino groups) at non-critical positions, as seen in ’s tricarboxylic acid derivatives.

- Micellar Encapsulation : Employ surfactants like Tween-80 for aqueous dispersion, referencing ’s biodegradable polymer research .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

Methodological Answer:

- Ligand Design : Exploit its multiple oxygen and nitrogen donor sites (pyridine and ether oxygens) to bind transition metals (e.g., Cu(II), Ir(III)), as seen in and .

- Solvothermal Synthesis : React with metal salts (e.g., Zn(NO)) in ethanol/water at 80–120°C to form crystalline MOFs.

- Porosity Analysis : Use BET surface area measurements to assess framework stability and gas adsorption capacity .

Q. Safety and Handling Considerations

Q. What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions, per ’s respiratory hazard guidelines.

- Ventilation : Ensure adequate airflow to mitigate inhalation risks, especially during heating or solvent evaporation.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste, following ’s emergency response protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.